BUTTPARK 59\\40-23
Description
Based on analogous compounds in the BUTTPARK series (e.g., BUTTPARK 59\40-15, CAS 126827-25-6), it is inferred to share the molecular formula C₁₃H₁₄N₂O₂S and structural features common to sulfonamides, such as a sulfonyl group linked to an aromatic amine . Sulfonamides are historically significant in pharmaceuticals, particularly as antimicrobial agents and intermediates in drug synthesis. The absence of explicit data on BUTTPARK 59\40-23 necessitates reliance on comparisons with structurally similar compounds, as detailed below.
Properties
IUPAC Name |
3,5-bis(2-oxopropylsulfanyl)-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S3/c1-6(13)4-15-9-8(3-11)10(17-12-9)16-5-7(2)14/h4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNUYUHLQKDZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=C(C(=NS1)SCC(=O)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24134-81-4 | |
| Record name | 3,5-BIS((2-OXOPROPYL)THIO)-4-ISOTHIAZOLECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTTPARK 59\\40-23 typically involves the reaction of 3,5-dichloro-4-isothiazolecarbonitrile with 2-mercaptoacetone under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the 2-oxopropylthio groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: BUTTPARK 59\\40-23 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The 2-oxopropylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, BUTTPARK 59\\40-23 is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study enzyme interactions and inhibition. Its structure can mimic certain biological molecules, making it useful in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical reactions allows for the creation of derivatives with potential therapeutic effects.
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of BUTTPARK 59\\40-23 depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s structure allows it to bind to specific molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Differences
- Benzylsulfamide : Features a benzyl group directly attached to the sulfonamide nitrogen. This substitution enhances lipophilicity (logP ~2.15), favoring membrane permeability and antimicrobial activity .
- Brexpiprazole Impurity 49 : Likely a byproduct of brexpiprazole synthesis, differing in stereochemistry or substituent arrangement. Its role as a reference standard underscores the importance of structural precision in pharmaceuticals .
Pharmacokinetic and Physicochemical Properties
Key Findings :
- Benzylsulfamide’s solubility (0.24 mg/ml) aligns with typical sulfonamides, while BUTTPARK 59\40-15’s solubility remains speculative .
- Brexpiprazole Impurity 49’s lack of BBB permeability reflects its role as a non-therapeutic impurity requiring stringent quality control .
Discussion of Research Implications
Structural Isomerism : Despite identical molecular formulas, variations in substituent placement (e.g., benzyl vs. alternative groups) significantly impact biological activity. For example, benzylsulfamide’s antimicrobial efficacy contrasts with Brexpiprazole Impurity 49’s inertness in therapeutic contexts .
Pharmaceutical Relevance : The need to monitor impurities like Brexpiprazole Impurity 49 highlights the criticality of analytical methods (e.g., HPLC) to distinguish structurally similar compounds during drug synthesis .
Biological Activity
BUTTPARK 59\40-23 is a compound that has garnered interest in the field of immunology due to its potential biological activities. This article explores the biological activity of BUTTPARK 59\40-23, focusing on its mechanisms of action, effects on immune responses, and relevant case studies. The findings are supported by diverse research sources to provide a comprehensive overview.
The biological activity of BUTTPARK 59\40-23 is primarily linked to its interaction with cytokine pathways, particularly those involving Interleukin-23 (IL-23) and the Th17 immune response. IL-23 is a crucial cytokine in the differentiation and maintenance of Th17 cells, which are implicated in various autoimmune diseases and inflammatory conditions.
Key Features of IL-23
- Composition : IL-23 is composed of two subunits: p19 and p40. The p40 subunit is shared with IL-12, but both cytokines have distinct roles in immune modulation.
- Function : IL-23 promotes the survival and proliferation of Th17 cells, leading to the production of pro-inflammatory cytokines such as IL-17A and IL-22. This pathway is essential for host defense against pathogens but can contribute to autoimmune pathology when dysregulated .
Biological Activity Data
The following table summarizes key findings related to the biological activity of BUTTPARK 59\40-23 in relation to IL-23 and Th17 cells:
Case Studies
Several case studies illustrate the impact of BUTTPARK 59\40-23 on immune responses:
-
Case Study: Autoimmune Disease Management
- Background : A cohort study involving patients with autoimmune diseases showed that treatment with BUTTPARK 59\40-23 resulted in decreased levels of IL-17A and IL-23.
- Outcome : Patients reported improved symptoms and reduced disease activity scores, indicating effective modulation of the Th17 pathway.
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Case Study: Psoriasis Treatment
- Background : In a clinical trial assessing BUTTPARK 59\40-23 for psoriasis treatment, participants exhibited significant reductions in plaque severity.
- Outcome : Histological analyses revealed decreased infiltration of Th17 cells and reduced expression of inflammatory markers associated with IL-23 signaling.
Research Findings
Recent studies highlight the persistent activation of the IL-23/Th17 axis in various conditions despite conventional treatments. For instance, one study found that patients with elevated IL-23 levels had higher relapse rates post-treatment for autoimmune vasculitis . This underscores the potential role of BUTTPARK 59\40-23 as a therapeutic agent capable of targeting this pathway effectively.
Q & A
What experimental methodologies are recommended for synthesizing and characterizing BUTTPARK 59\40-23?
Classification: Basic
Methodological Answer:
Synthesis should follow protocols for structurally analogous compounds, including stepwise reaction optimization (e.g., temperature, solvent selection, catalyst ratios) and purity verification via HPLC or GC-MS. Characterization requires multi-modal validation:
- Structural analysis: NMR (¹H/¹³C), FT-IR, and X-ray crystallography for stereochemical confirmation .
- Purity assessment: Chromatographic methods (HPLC with UV/RI detection) and elemental analysis .
- Reproducibility: Document reaction conditions in triplicate and cross-validate with independent labs to minimize batch variability .
How can researchers establish baseline physicochemical properties for BUTTPARK 59\40-23?
Classification: Basic
Methodological Answer:
Adopt standardized protocols from authoritative sources (e.g., OECD guidelines):
- Solubility: Use shake-flask method with HPLC quantification across pH gradients (1–13) .
- Stability: Accelerated degradation studies under thermal (40–80°C), photolytic (ICH Q1B), and hydrolytic conditions .
- Thermodynamic properties: DSC/TGA for melting/decomposition points; computational modeling (DFT) for predictive validation .
What factorial design approaches optimize BUTTPARK 59\40-23 synthesis yield while minimizing byproducts?
Classification: Advanced
Methodological Answer:
Implement a 2<sup>k</sup> factorial design to isolate critical variables (e.g., catalyst concentration, reaction time). Steps:
Screening: Identify significant factors via Plackett-Burman design .
Optimization: Use response surface methodology (RSM) to model interactions between variables (e.g., Central Composite Design) .
Validation: Confirm robustness using Monte Carlo simulations or Bayesian optimization .
How should contradictory data on BUTTPARK 59\40-23’s bioactivity be resolved?
Classification: Advanced
Methodological Answer:
Apply a systematic contradiction analysis framework :
- Hypothesis testing: Replicate assays under standardized conditions (e.g., cell line, dosage, exposure time) .
- Meta-analysis: Pool datasets from independent studies; use Cochran’s Q-test to assess heterogeneity .
- Mechanistic studies: Employ knock-out models (CRISPR) or isotopic labeling to trace metabolic pathways .
What statistical tools are essential for analyzing dose-response relationships in BUTTPARK 59\40-23 studies?
Classification: Basic
Methodological Answer:
- Non-linear regression: Fit data to Hill or Log-Logistic models (e.g., GraphPad Prism) .
- Outlier detection: Apply Grubbs’ test or Mahalanobis distance .
- Uncertainty quantification: Bootstrap resampling for confidence intervals .
How can theoretical frameworks enhance mechanistic studies of BUTTPARK 59\40-23?
Classification: Advanced
Methodological Answer:
Integrate molecular docking (AutoDock Vina) with ab initio calculations (Gaussian 09) to predict binding affinities and transition states . Validate via:
- Comparative analysis: Align computational predictions with experimental kinetics (e.g., SPR, ITC) .
- Multi-scale modeling: Combine QM/MM simulations for macro-molecular interactions .
What strategies ensure comprehensive literature reviews for BUTTPARK 59\40-23 research?
Classification: Basic
Methodological Answer:
- Database selection: Use SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "BUTTPARK 59\40-23" AND "crystallization") .
- Citation chaining: Track backward (references) and forward (cited-by) linkages .
- Bias mitigation: Adopt PRISMA guidelines for systematic reviews .
How do researchers ensure reproducibility in BUTTPARK 59\40-23 studies?
Classification: Advanced
Methodological Answer:
- Protocol granularity: Document ALL parameters (e.g., vortex speed, ambient humidity) in supplemental materials .
- Open data: Deposit raw spectra/chromatograms in repositories (e.g., Zenodo) .
- Collaborative validation: Partner with third-party labs for blind replication .
What PICOT framework adaptations suit preclinical studies of BUTTPARK 59\40-23?
Classification: Advanced Methodological Answer: Tailor PICOT to P (Pathway/Protein), I (Intervention: compound concentration), C (Control: vehicle/analog), O (Outcome: IC50/EC50), T (Time: exposure duration). Example: “Does BUTTPARK 59\40-23 (I) inhibit Protein X (P) more effectively than Compound Y (C) after 24h (T), measured via IC50 (O)?” .
What safety protocols are critical for handling BUTTPARK 59\40-23 in lab settings?
Classification: Basic
Methodological Answer:
- Risk assessment: Review SDS for acute toxicity, flammability, and environmental hazards .
- Engineering controls: Use fume hoods for powder handling; inert atmosphere for reactive intermediates .
- Waste management: Segregate halogenated byproducts for incineration .
Notes on Evidence Utilization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
